N-(4-cyanophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
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Description
N-(4-cyanophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C20H19N5O2S and its molecular weight is 393.47. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Potential
N-substituted derivatives of 1,3,4-oxadiazole compounds, such as those in the same class as N-(4-cyanophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide, have been synthesized and evaluated for their antibacterial activities. Research has demonstrated that these compounds exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential in developing new antibacterial agents (Khalid et al., 2016), (Iqbal et al., 2017).
Antimicrobial and Hemolytic Activity
Similar compounds have been studied for their antimicrobial and hemolytic activities. These studies reveal that such compounds are active against selected microbial species and exhibit varying degrees of hemolytic activity. This suggests potential applications in developing novel antimicrobial agents with minimized cytotoxicity (Gul et al., 2017).
Enzyme Inhibition and Pharmacological Evaluation
Research into the enzyme inhibition properties of these compounds has been conducted, particularly focusing on their potential in treating diseases related to enzymatic disorders. Studies have shown that such compounds can effectively inhibit enzymes like acetylcholinesterase and urease, suggesting their utility in pharmacological applications (Rehman et al., 2018).
Antitumor and Cytotoxic Effects
The antitumor and cytotoxic properties of these compounds have also been explored. Research indicates that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential use in cancer therapy (Adimule et al., 2014), (Vinayak et al., 2014).
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c21-11-14-1-3-17(4-2-14)22-18(26)12-25-8-5-15(6-9-25)19-23-24-20(27-19)16-7-10-28-13-16/h1-4,7,10,13,15H,5-6,8-9,12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLQUFPQWCYXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.